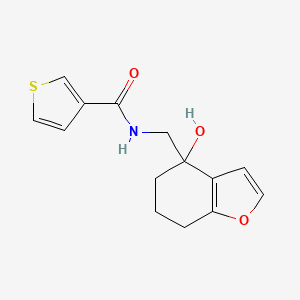

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(10-4-7-19-8-10)15-9-14(17)5-1-2-12-11(14)3-6-18-12/h3-4,6-8,17H,1-2,5,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWHKKSXCGRQCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a thiophene carboxylic acid derivative under specific conditions. The reaction may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Core Structural Features

The target compound’s key structural elements include:

- Thiophene-3-carboxamide backbone : Common among kinase inhibitors and antimicrobial agents.

- 4-Hydroxy-tetrahydrobenzofuran methyl group: A unique bicyclic substituent that may enhance steric bulk and hydrogen-bonding capacity compared to linear or monocyclic substituents.

Table 1: Structural Comparison of Thiophene Carboxamide Derivatives

Key Observations :

Table 2: Activity Comparison of Selected Analogs

Key Findings :

- Thiophene carboxamides with electron-withdrawing groups (e.g., cyano) or bulky substituents (e.g., tetrahydrobenzofuran) often show enhanced kinase inhibition, as seen in VEGFR-2-targeting analogs .

- Antimicrobial activity correlates with substituent polarity; for example, the 4-methoxyphenyl group in Compound I may enhance membrane penetration .

Physicochemical Data :

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The compound features a tetrahydrobenzofuran moiety linked to a thiophene ring through a carboxamide functional group. This structure is associated with various biological activities, including anti-inflammatory and neuroprotective effects. The molecular formula is , with a molecular weight of approximately 298.38 g/mol.

1. Anti-inflammatory Activity

Compounds containing the tetrahydrobenzofuran structure have been reported to exhibit anti-inflammatory properties. The presence of the hydroxyl group in N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide enhances its interaction with biological targets involved in inflammation pathways. Studies suggest that such compounds can inhibit cyclooxygenases (COX) and lipoxygenases (LOX), key enzymes in the inflammatory response .

2. Anticancer Potential

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide have shown moderate to good activity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values for these compounds typically range from 1.81 to 9.73 μM . The mechanism behind this activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular targets.

3. Neuroprotective Effects

The neuroprotective effects attributed to tetrahydrobenzofuran derivatives suggest their potential applications in treating neurodegenerative diseases. These compounds may modulate pathways involved in neuronal survival and inflammation, thereby offering therapeutic avenues for conditions like Alzheimer's disease .

Synthesis

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide typically involves several steps:

- Formation of Tetrahydrobenzofuran Derivative : Initial reactions focus on creating the tetrahydrobenzofuran core.

- Carboxamide Formation : The introduction of the carboxamide group is achieved through reaction with appropriate amine sources.

- Thiophene Integration : Finally, the thiophene moiety is coupled to complete the synthesis.

This multistep process allows for high yields and purity of the final product .

Case Studies and Research Findings

Several research articles have documented the biological activities associated with similar compounds:

| Study | Compound Tested | Activity | IC50 Value |

|---|---|---|---|

| Thiophene Derivatives | Anticancer | 1.81 - 9.73 μM | |

| Tetrahydrobenzofuran Analogues | Anti-inflammatory | Not specified | |

| Neuroprotective Compounds | Neuroprotection | Not specified |

These findings underscore the potential of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide as a lead compound for further drug development.

Q & A

Q. What synthetic methodologies are established for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiophene-3-carboxamide, and how do reaction conditions impact yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of thiophene-3-carboxamide are prepared by reacting anhydrides (e.g., succinic or maleic anhydride) with precursor amines in dry dichloromethane under inert conditions. Triethylamine is often used as a base to neutralize byproducts. Purification involves reverse-phase HPLC or recrystallization from methanol, yielding solids with defined melting points (e.g., 191–199°C). Key factors affecting yield include solvent choice, reaction time, and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are most reliable for structural characterization, and what critical data should be reported?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural assignments. For instance, ¹H NMR peaks at δ 9.15 ppm (CONH) and aromatic protons at δ 7.18–8.37 ppm are characteristic of thiophene-carboxamide derivatives. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹). Mass spectrometry (LC-MS/HRMS) validates molecular weight (e.g., M⁺ at m/z 348.44). Full reporting requires integration values, coupling constants, and carbon assignments .

Q. What biological activities are reported for structurally related thiophene-3-carboxamide derivatives?

Analogous compounds exhibit antibacterial and antifungal activities. For example, derivatives with substituted phenyl groups show inhibitory effects against Staphylococcus aureus and Candida albicans in disk diffusion assays. Activity correlates with electron-withdrawing substituents on the aromatic rings, which enhance membrane penetration. Standard protocols involve minimum inhibitory concentration (MIC) assays and zone-of-inhibition measurements .

Q. What safety protocols are critical during laboratory handling of this compound?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. The compound may cause skin/eye irritation (Category 2/2A hazards). Work should be conducted in a fume hood to avoid inhalation of dust. Spills require containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized during scale-up from milligram to gram quantities?

Systematic parameter optimization is recommended:

- Solvent selection : Replace dichloromethane with toluene for higher boiling points and easier reflux control.

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate condensation reactions.

- Temperature gradients : Use microwave-assisted synthesis (e.g., 100°C for 10 minutes) to reduce reaction times and byproduct formation.

- Purification : Switch from HPLC to column chromatography for cost-effective bulk purification .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

Discrepancies often arise from differences in bioavailability or metabolic stability. Strategies include:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs.

- Metabolite identification : Use LC-MS/MS to detect degradation products in serum.

- Assay standardization : Replicate in vitro assays under physiological pH and temperature to mimic in vivo conditions .

Q. What crystallographic approaches are suitable for determining the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software is the gold standard. Key steps:

Q. How do structural modifications at the tetrahydrobenzofuran ring influence bioactivity?

Substituents at the 4-hydroxy position modulate solubility and target binding. For example:

- Hydrophilic groups (e.g., -OH, -COOH): Enhance water solubility but reduce membrane permeability.

- Lipophilic groups (e.g., -CH₃, -CF₃): Improve blood-brain barrier penetration but increase toxicity risks.

- Bulkier groups : Steric hindrance may disrupt enzyme binding (e.g., cytochrome P450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.